

# An In-depth Technical Guide to N-butyroyl-D-erythro-sphingosine (C4-Ceramide)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ceramide 4

Cat. No.: B014453

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

N-butyroyl-D-erythro-sphingosine, commonly known as C4-ceramide, is a synthetic, cell-permeable short-chain ceramide that serves as a critical tool in the study of sphingolipid-mediated signaling pathways. As a bioactive lipid, ceramide is a central molecule in a variety of cellular processes, including apoptosis, cell cycle arrest, senescence, and inflammation. The short butyroyl (C4) acyl chain of C4-ceramide enhances its solubility and cell permeability compared to its long-chain endogenous counterparts, making it an invaluable experimental agent for directly investigating the downstream effects of ceramide accumulation in cellular and animal models. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and biological activities of N-butyroyl-D-erythro-sphingosine, with a focus on its role in apoptosis.

## Physicochemical Properties

A summary of the key physicochemical properties of N-butyroyl-D-erythro-sphingosine is presented in the table below.

Property	Value	Reference
Chemical Formula	C22H43NO3	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	369.58 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
CAS Number	74713-58-9	<a href="#">[1]</a>
Appearance	Solid	<a href="#">[1]</a>
Melting Point	64-67 °C	<a href="#">[3]</a>
Solubility	Soluble in ethanol, DMSO, and dimethyl formamide.	
SMILES	<chem>CCCCCCCCCCCC/C=C/--</chem> INVALID-LINK-- <chem>NC(=O)CCC"&gt;C@HO</chem>	<a href="#">[2]</a>
InChI	InChI=1S/C22H43NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)20(19-24)23-22(26)17-4-2/h16,18,20-21,24-25H,3-15,17,19H2,1-2H3,(H,23,26)/b18-16+/t20-,21+/m0/s1	<a href="#">[2]</a>
Synonyms	C4-Ceramide, N-Butanoyl-D-erythro-sphingosine, (2S,3R,4E)-2-(Butyrylamino)-4-octadecene-1,3-diol	<a href="#">[1]</a>

## Synthesis of N-butyroyl-D-erythro-sphingosine

The synthesis of N-butyroyl-D-erythro-sphingosine is typically achieved through the N-acylation of D-erythro-sphingosine with butyric acid or a more reactive derivative like butyryl chloride. A general and adaptable protocol for this synthesis is provided below.

## Experimental Protocol: Synthesis of N-butyroyl-D-erythro-sphingosine

**Materials:**

- D-erythro-sphingosine
- Butyric anhydride or Butyryl chloride
- Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) or magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography
- Solvents for column chromatography (e.g., chloroform/methanol or ethyl acetate/hexanes mixtures)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

**Procedure:**

- **Dissolution:** Dissolve D-erythro-sphingosine (1 equivalent) in a mixture of anhydrous DCM and anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- **Acylation:** Cool the solution to 0 °C in an ice bath. Slowly add butyric anhydride or butyryl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution.

- Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (D-erythro-sphingosine) is consumed.
- Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated NaHCO<sub>3</sub> solution to neutralize the excess acid.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (three times).
- Washing: Combine the organic layers and wash sequentially with 1 N HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-butyroyl-D-erythro-sphingosine.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in chloroform) to obtain the pure N-butyroyl-D-erythro-sphingosine.

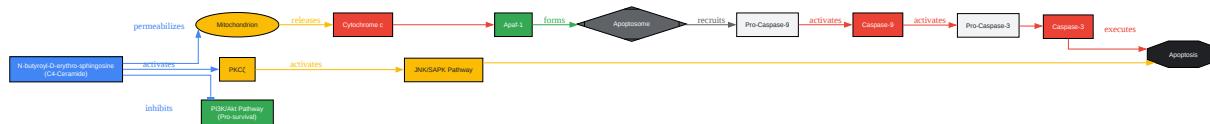
## Biological Activity: Induction of Apoptosis

N-butyroyl-D-erythro-sphingosine is widely used to induce apoptosis in a variety of cell types. Its mechanism of action involves bypassing the de novo ceramide synthesis pathway and directly activating downstream signaling cascades that lead to programmed cell death.

## C4-Ceramide Signaling in Apoptosis

The primary mechanism by which C4-ceramide induces apoptosis is through the permeabilization of the mitochondrial outer membrane.<sup>[4]</sup> This leads to the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytoplasm.<sup>[4]</sup> Cytoplasmic cytochrome c then binds to Apaf-1, which in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3.<sup>[5]</sup> Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.<sup>[5][6]</sup>

Furthermore, C4-ceramide has been shown to activate stress-activated protein kinases (SAPKs) such as JNK, and to inhibit pro-survival pathways like the PI3K/Akt pathway. Ceramide can also directly activate protein kinase C zeta (PKC $\zeta$ ), which can then participate in the activation of the SAPK signaling cascade.



[Click to download full resolution via product page](#)

**Caption:** C4-Ceramide induced apoptosis signaling pathway.

## Experimental Analysis of C4-Ceramide Induced Apoptosis

A common method to quantify apoptosis induced by C4-ceramide is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

### Experimental Protocol: Annexin V/PI Apoptosis Assay

Materials:

- Cell culture medium
- N-butyroyl-D-erythro-sphingosine (C4-ceramide) stock solution (e.g., in ethanol or DMSO)
- Phosphate-buffered saline (PBS)
- 1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl<sub>2</sub>)

- Annexin V-FITC (or other fluorochrome conjugate)
- Propidium Iodide (PI) staining solution
- Flow cytometer

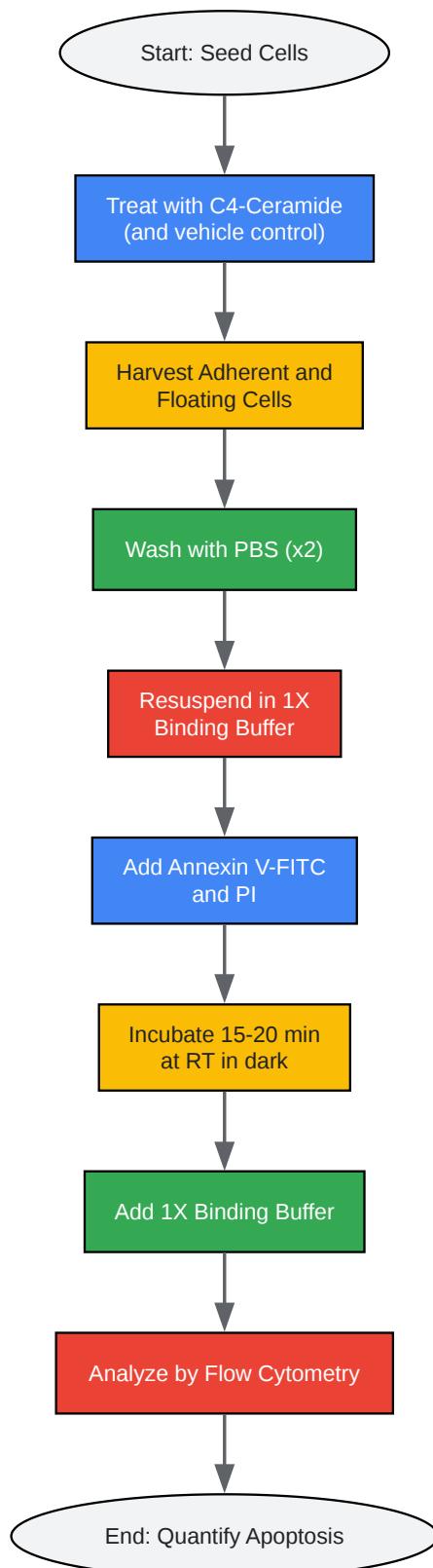
**Procedure:**

- Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentration of C4-ceramide for the specified duration. Include a vehicle-treated control group.
- Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA, and then combine them with the floating cells from the supernatant.
- Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately  $1 \times 10^6$  cells/mL.
- Staining: To 100  $\mu$ L of the cell suspension, add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI staining solution.
- Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
- Dilution: Add 400  $\mu$ L of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

**Interpretation of Results:**

- Annexin V-negative / PI-negative: Live cells
- Annexin V-positive / PI-negative: Early apoptotic cells
- Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

- Annexin V-negative / PI-positive: Necrotic cells



[Click to download full resolution via product page](#)

**Caption:** Experimental workflow for Annexin V/PI apoptosis assay.

## Conclusion

N-butyroyl-D-erythro-sphingosine is a powerful and indispensable tool for researchers investigating the intricate roles of ceramide in cellular signaling. Its cell-permeable nature allows for the direct manipulation of intracellular ceramide levels, providing a means to dissect the molecular mechanisms underlying ceramide-induced biological responses, particularly apoptosis. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists and drug development professionals aiming to explore the therapeutic potential of modulating ceramide signaling pathways.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. N-Butyryl- D -sphingosine = 98.0 TLC 74713-58-9 [sigmaaldrich.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. benchchem.com [benchchem.com]
- 5. Ceramide accumulation precedes caspase-3 activation during apoptosis of A549 human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide-induced apoptosis is mediated by caspase activation independently from retinoblastoma protein post-translational modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-butyroyl-D-erythro-sphingosine (C4-Ceramide)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b014453#n-butyroyl-d-erythro-sphingosine-structure>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)